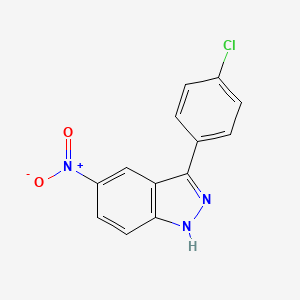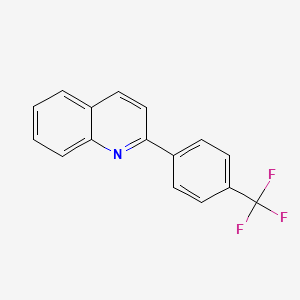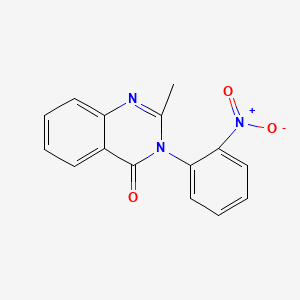![molecular formula C17H12ClNO B11845870 2-[(E)-2-(4-chlorophenyl)vinyl]quinolin-8-ol](/img/structure/B11845870.png)
2-[(E)-2-(4-chlorophenyl)vinyl]quinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorostyryl)quinolin-8-ol is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The compound 2-(4-Chlorostyryl)quinolin-8-ol is characterized by the presence of a quinoline ring system substituted with a 4-chlorostyryl group at the 2-position and a hydroxyl group at the 8-position.
准备方法
The synthesis of 2-(4-Chlorostyryl)quinolin-8-ol can be achieved through various synthetic routes. One common method involves the condensation of 4-chlorobenzaldehyde with 8-hydroxyquinoline in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like ethanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial production methods for quinoline derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
2-(4-Chlorostyryl)quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form a quinone derivative. Common oxidizing agents used in this reaction include potassium permanganate and chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the double bond of the styryl group. Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for this transformation.
Substitution: The chlorine atom on the styryl group can be substituted with other nucleophiles such as amines or thiols. This reaction is typically carried out in the presence of a base like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a quinone, while reduction of the styryl group yields a saturated quinoline derivative.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives. Its unique structure allows for further functionalization and modification, making it a valuable intermediate in organic synthesis.
Biology: Quinoline derivatives, including 2-(4-Chlorostyryl)quinolin-8-ol, have shown promising biological activities such as antimicrobial, antiviral, and anticancer properties. These activities make the compound a potential candidate for drug development and therapeutic applications.
Medicine: The compound’s ability to interact with biological targets has led to its investigation as a potential therapeutic agent. Studies have shown that quinoline derivatives can inhibit the growth of cancer cells and exhibit anti-inflammatory effects.
Industry: In addition to its applications in drug development, 2-(4-Chlorostyryl)quinolin-8-ol is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of 2-(4-Chlorostyryl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, quinoline derivatives have been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, further contributing to its cytotoxic effects. The exact molecular targets and pathways involved in the compound’s mechanism of action may vary depending on the specific biological context and the type of cells being studied.
相似化合物的比较
2-(4-Chlorostyryl)quinolin-8-ol can be compared with other similar compounds, such as:
Quinolin-8-ol: The parent compound of 2-(4-Chlorostyryl)quinolin-8-ol, which lacks the styryl and chlorine substituents. Quinolin-8-ol is known for its antimicrobial and antifungal properties.
4-Chlorostyrylquinoline: A compound similar to 2-(4-Chlorostyryl)quinolin-8-ol but without the hydroxyl group at the 8-position. This compound may exhibit different biological activities due to the absence of the hydroxyl group.
2-Styrylquinolin-8-ol: A compound similar to 2-(4-Chlorostyryl)quinolin-8-ol but without the chlorine substituent on the styryl group. The presence or absence of the chlorine atom can significantly impact the compound’s reactivity and biological activity.
The uniqueness of 2-(4-Chlorostyryl)quinolin-8-ol lies in its specific combination of substituents, which confer distinct chemical and biological properties
属性
分子式 |
C17H12ClNO |
|---|---|
分子量 |
281.7 g/mol |
IUPAC 名称 |
2-[(E)-2-(4-chlorophenyl)ethenyl]quinolin-8-ol |
InChI |
InChI=1S/C17H12ClNO/c18-14-8-4-12(5-9-14)6-10-15-11-7-13-2-1-3-16(20)17(13)19-15/h1-11,20H/b10-6+ |
InChI 键 |
DMHGGQSGDKMLCZ-UXBLZVDNSA-N |
手性 SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CC=C(C=C3)Cl |
规范 SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5'-Bromo-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-one](/img/structure/B11845821.png)

![4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11845843.png)
![9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione](/img/structure/B11845851.png)

![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylic acid](/img/structure/B11845859.png)


